REACTION_CXSMILES
|
Br[CH2:2][CH2:3]Br.[Br:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([OH:13])[C:7]=1[OH:14].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:5][C:6]1[C:7]2[O:14][CH2:3][CH2:2][O:13][C:8]=2[CH:9]=[C:10]([Cl:12])[CH:11]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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1.44 mL
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Type
|
reactant
|
Smiles
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BrCCBr
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Name
|
|
Quantity
|
96 mg
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)O)O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (3×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic extracts were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
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Type
|
WASH
|
Details
|
eluting with 90:10 pentane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2OCCOC21)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |